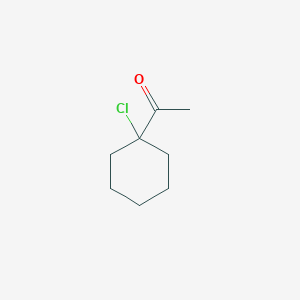
1-(1-Chlorocyclohexyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chlorocyclohexyl)ethan-1-one is an organic compound with the molecular formula C8H13ClO.
Preparation Methods
The synthesis of 1-(1-Chlorocyclohexyl)ethan-1-one typically involves the chlorination of cyclohexyl ethanone. One common method is the reaction of cyclohexyl ethanone with sulfuryl chloride under controlled conditions . The reaction proceeds as follows:
Cyclohexyl ethanone+Sulfuryl chloride→this compound
Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(1-Chlorocyclohexyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
1-(1-Chlorocyclohexyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Chlorocyclohexyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved in its action are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
1-(1-Chlorocyclohexyl)ethan-1-one can be compared with other similar compounds, such as:
1-(1-Chlorocyclopropyl)ethanone: A smaller ring structure with different reactivity.
1-(1-Chlorocyclopentyl)ethanone: A five-membered ring with distinct chemical properties.
1-(1-Chlorocycloheptyl)ethanone: A larger ring structure with unique characteristics.
The uniqueness of this compound lies in its six-membered ring structure, which provides specific steric and electronic properties that influence its reactivity and applications .
Properties
Molecular Formula |
C8H13ClO |
|---|---|
Molecular Weight |
160.64 g/mol |
IUPAC Name |
1-(1-chlorocyclohexyl)ethanone |
InChI |
InChI=1S/C8H13ClO/c1-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 |
InChI Key |
WQEGOBASKMQOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCCCC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


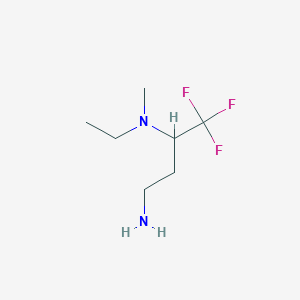
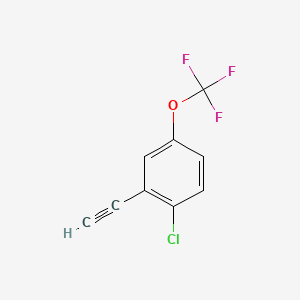
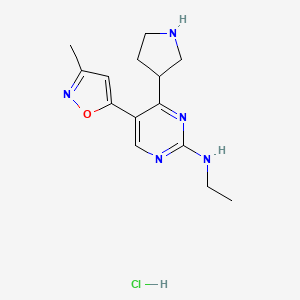

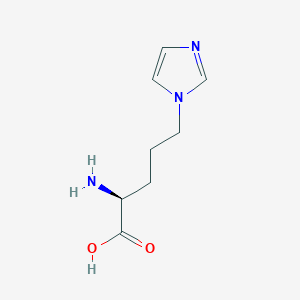

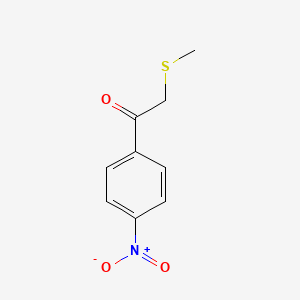

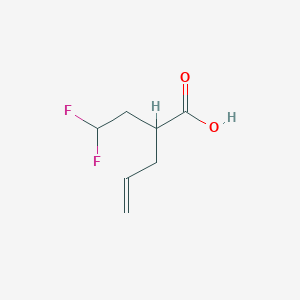
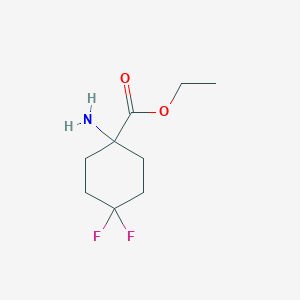
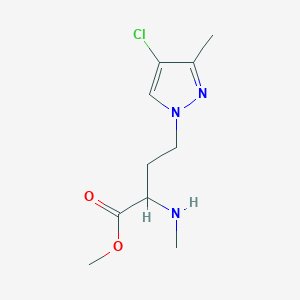
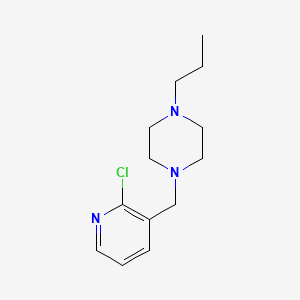

![rac-tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]-N-(propan-2-yl)carbamate](/img/structure/B13543784.png)
